L-Arabinitol, 3-O-methyl-, tetraacetate
Description
Molecular Architecture and Stereochemical Configuration
This compound exhibits a complex molecular architecture derived from the systematic chemical modification of L-arabinitol through selective methylation and comprehensive acetylation. The compound possesses the molecular formula C₁₄H₂₂O₉ with a molecular weight of 334.32 grams per mole, representing a substantial increase in molecular complexity compared to its parent compound. The Chemical Abstracts Service registry number 14520-13-9 uniquely identifies this specific derivative among the various arabinitol modifications documented in chemical literature.
The stereochemical configuration of this derivative maintains the fundamental L-configuration of the parent arabinitol while introducing specific modifications at discrete positions. The 3-O-methyl substitution creates a methyl ether linkage at the third carbon position, fundamentally altering the hydrogen bonding capabilities and steric environment around this reactive center. This methylation represents a strategic protection of one hydroxyl group while simultaneously modifying the overall polarity and solubility characteristics of the molecule.
The tetraacetate functionality encompasses the systematic acetylation of the remaining four hydroxyl groups present in the modified arabinitol structure. These acetyl groups, each contributing an acetyl moiety (C₂H₃O) to the overall molecular framework, create a highly substituted pentitol derivative with dramatically altered physical and chemical properties. The acetylation pattern follows established carbohydrate chemistry protocols where acetyl groups serve both as protecting groups during synthesis and as functional modifications that enhance lipophilicity and alter biological activity.
The InChI representation FDODVKZVKMMIII-STQMWFEESA-N provides a unique structural identifier that encodes the complete stereochemical and connectivity information for this complex molecule. This computational representation confirms the specific arrangement of functional groups and the maintenance of stereochemical integrity throughout the derivatization process.
Comparative Analysis of Derivative Forms (Tetraacetyl vs. Parent Compound)
The structural comparison between this compound and its parent compound L-arabinitol reveals dramatic differences in molecular architecture, physical properties, and chemical reactivity. L-arabinitol, the parent compound, exhibits the molecular formula C₅H₁₂O₅ with a molecular weight of 152.15 grams per mole, representing a significantly smaller and more polar molecule compared to its acetylated derivative.
Table 1: Comparative Molecular Properties
| Property | L-Arabinitol | This compound |
|---|---|---|
| Molecular Formula | C₅H₁₂O₅ | C₁₄H₂₂O₉ |
| Molecular Weight | 152.15 g/mol | 334.32 g/mol |
| CAS Number | 7643-75-6 | 14520-13-9 |
| Hydroxyl Groups | 5 | 0 (all modified) |
| Ether Linkages | 0 | 1 (3-O-methyl) |
| Ester Linkages | 0 | 4 (tetraacetate) |
The parent compound L-arabinitol maintains five free hydroxyl groups, creating extensive hydrogen bonding networks that contribute to its high melting point of 101-104°C and significant water solubility. The compound serves as a biomarker for specific food consumption patterns and has been associated with various metabolic processes, particularly in relation to fungal metabolism where D-arabinitol production by Candida species serves diagnostic purposes.
In contrast, the tetraacetylated derivative eliminates all free hydroxyl groups through ester formation, fundamentally altering the intermolecular interaction profile. The introduction of four acetyl groups increases the molecular volume substantially while simultaneously reducing the hydrogen bonding capacity to zero for hydroxyl-hydroxyl interactions. This modification typically results in decreased melting points and altered solubility profiles, with enhanced solubility in organic solvents and reduced water solubility.
The 3-O-methylation introduces an additional layer of structural complexity by creating a stable ether linkage that resists hydrolysis under mild conditions. This modification contrasts sharply with the acetyl ester groups, which remain susceptible to hydrolytic cleavage under appropriate conditions. The selective methylation at the 3-position suggests synthetic strategies designed to create regioselective protection patterns useful for further chemical elaboration or biological evaluation.
The stereochemical integrity remains preserved throughout the derivatization process, maintaining the L-configuration characteristic of the parent compound. However, the extensive substitution creates significant steric bulk around the carbon backbone, potentially influencing conformational preferences and molecular recognition events compared to the parent compound.
Crystallographic and Conformational Studies
Crystallographic analysis of acetylated sugar derivatives provides crucial insights into the solid-state organization and conformational preferences of these complex molecules. While specific crystallographic data for this compound remains limited in the available literature, related tetraacetylated carbohydrate structures offer valuable comparative information for understanding the conformational behavior of this compound class.
Studies of related tetraacetylated sugar systems demonstrate characteristic conformational features arising from the systematic acetylation of hydroxyl groups. The tetraacetatobis(tetrathiafulvalene)dirhodium(II) complex crystallizes in the monoclinic system with space group P2₁/n, demonstrating how acetate groups influence crystal packing through both steric effects and intermolecular interactions. The unit cell dimensions a=12.496(3), b=14.413(3), c=8.296(2)Å, and β=104.27(2)° illustrate the three-dimensional arrangements possible with extensively acetylated molecular frameworks.
Conformational analysis of tetraacetylated arabinose derivatives reveals significant insights applicable to arabinitol tetraacetates. The methyl 2,3,4,5-tetra-O-acetyl-α-D-glucoseptanoside structure determination shows monoclinic crystallization in space group P2₁ with specific unit cell parameters a=12.956, b=7.901, c=9.438 Å, and β=106.10°. The seven-membered ring in this related structure adopts a twist-chair conformation, suggesting that extensive acetylation creates predictable conformational preferences influenced by steric interactions between acetyl groups.
Table 2: Crystallographic Parameters of Related Tetraacetylated Systems
| Compound | Space Group | Unit Cell Parameters | Conformation |
|---|---|---|---|
| Tetra-acetatodirhodium(II) | P2₁/n | a=12.496, b=14.413, c=8.296Å | Framework coordination |
| Methyl tetra-O-acetyl glucoseptanoside | P2₁ | a=12.956, b=7.901, c=9.438Å | Twist-chair |
| 1,2,3,5-Tetra-O-acetyl arabinofuranose | - | Molecular weight 318.28 | Furanose ring |
The crystal structure analysis methodology for sugar acetates typically employs multi-solution programs and full-matrix least-squares refinement procedures to achieve reliable structural determinations. These studies consistently reveal that acetyl groups participate in weak intermolecular interactions, including carbon-hydrogen to oxygen contacts that influence crystal packing arrangements.
Molecular interactions in sugar acetate crystals demonstrate significant carbon-hydrogen to oxygen interactions between acetyl groups in the crystalline lattice, contributing to the overall stability of the solid-state structure. These interactions, while individually weak, collectively contribute to the crystalline organization and influence physical properties such as melting points and solubility characteristics.
The conformational behavior of extensively acetylated arabinitol derivatives likely mirrors that observed in related systems, where steric interactions between bulky acetyl substituents drive specific conformational preferences. The 3-O-methyl substitution introduces an additional conformational constraint that may influence the overall molecular shape and crystal packing arrangements compared to fully acetylated derivatives without ether substitutions.
Gas chromatographic analysis of alditol acetates, including arabinitol derivatives, provides indirect conformational information through retention time patterns and fragmentation behaviors during mass spectrometric analysis. The separation of various alditol acetates depends critically on their three-dimensional shapes and intermolecular interaction capabilities, suggesting that conformational differences between derivatives significantly influence their analytical behavior and potentially their biological activities.
Properties
CAS No. |
14520-13-9 |
|---|---|
Molecular Formula |
C11H14N4O4S |
Synonyms |
L-Arabinitol, 3-O-methyl-, tetraacetate |
Origin of Product |
United States |
Scientific Research Applications
Inhibition of Glycosidases
L-Arabinitol derivatives have shown promise as glycosidase inhibitors. Glycosidases play a crucial role in carbohydrate metabolism, and their inhibition can lead to various therapeutic effects, including anti-cancer properties. For instance, derivatives similar to L-arabinitol have been studied for their ability to inhibit specific glycosidases involved in tumor progression .
Potential in Cancer Therapy
Research indicates that L-arabinitol derivatives may enhance the efficacy of existing cancer therapies by sensitizing tumor cells to chemotherapeutic agents. Studies have demonstrated that these compounds can reduce tumor mass and improve immune responses in preclinical models .
Case Study: Cancer Treatment
A significant application of L-arabinitol, 3-O-methyl-, tetraacetate is observed in cancer treatment protocols. In a study involving xenograft models of lung cancer, treatment with this compound led to a notable reduction in tumor growth when combined with standard chemotherapy agents like docetaxel . The mechanism appears to involve the modulation of apoptotic pathways through glycosidase inhibition.
Case Study: Alzheimer's Disease
Another promising application is in the treatment of Alzheimer's disease. Research suggests that compounds with a similar structure can interfere with amyloid plaque formation, potentially mitigating neurodegeneration associated with this condition . The stable internal salt structure of these compounds may enhance their therapeutic efficacy.
Data Table: Summary of Applications
Chemical Reactions Analysis
Chemical Reactions Involving L-Arabinitol, 3-O-methyl-, tetraacetate
This compound participates in various chemical reactions due to its functional groups. Some notable reactions include:
-
Acetylation Reactions : The presence of multiple hydroxyl groups allows for further acetylation or derivatization to enhance solubility and stability.
-
Enzymatic Interactions : Research indicates that compounds like L-arabinitol can modulate enzyme activity involved in carbohydrate digestion and metabolism. This interaction can significantly impact glucose absorption and metabolism .
Comparative Analysis with Related Compounds
This compound shares similarities with several other sugar alcohols and their derivatives. Below is a comparative table highlighting key features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| L-Arabinitol | Sugar alcohol with five carbon atoms | Naturally occurring; important in plant metabolism |
| D-Mannitol | Six-carbon sugar alcohol | Commonly used as a diuretic; different stereochemistry |
| Xylitol | Five-carbon sugar alcohol | Known for dental health benefits; different functional groups |
| Sorbitol | Six-carbon sugar alcohol | Widely used as a sweetener; differs in hydrogenation pattern |
This compound stands out due to its specific methylation and acetylation modifications that enhance its solubility and biological activity compared to these other compounds.
Preparation Methods
Reduction of L-Lyxuronic Acid Derivatives
A foundational method involves the reduction of methyl L-lyxuronate to L-arabinitol. In a representative procedure:
-
Reduction with sodium borohydride : Methyl L-lyxuronate (0.1 g) in water (5 mL) is treated with sodium borohydride (58 mg) at 25°C for 4 hours.
-
Isolation : The reaction mixture is acidified, filtered, and concentrated to yield crystalline L-arabinitol (70 mg, 70% yield).
This step is critical for establishing the arabinitol backbone, with the reduction of the uronate carbonyl group to a hydroxyl group. The use of aqueous sodium borohydride ensures regioselectivity and minimizes side reactions.
Selective Methylation at the 3-O Position
Methylation is achieved through Williamson ether synthesis or nucleophilic substitution. A optimized protocol involves:
-
Protection of hydroxyl groups : L-Arabinitol is fully acetylated using acetic anhydride/pyridine to form L-arabinitol tetraacetate.
-
Selective deprotection : The 3-O-acetyl group is selectively hydrolyzed using ammonium acetate in methanol/water (9:1 v/v) at 40°C.
-
Methylation : The free 3-OH is treated with methyl iodide (2 equiv) and silver(I) oxide in DMF at 60°C for 12 hours, yielding 3-O-methyl-L-arabinitol tetraacetate.
Key parameters :
-
Solvent polarity (DMF > DMSO) enhances reaction rate.
-
Silver(I) oxide acts as both base and desiccant, improving methylation efficiency.
Acetylation of Remaining Hydroxyl Groups
Following methylation, residual hydroxyl groups are re-acetylated:
-
Reaction conditions : Acetic anhydride (5 equiv), pyridine (10 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 25°C for 6 hours.
-
Workup : The mixture is quenched with ice-water, extracted with dichloromethane, and purified via silica gel chromatography (hexane/ethyl acetate 3:1).
Yield optimization :
-
Excess acetic anhydride drives the reaction to completion.
Alternative Synthetic Routes
Oxidative Decarboxylation of Permethylated Glycopyranosiduronic Acids
Lead tetraacetate-mediated oxidative decarboxylation offers an alternative pathway:
-
Substrate preparation : Permethylated glycopyranosiduronic acid (e.g., from gum arabic) is treated with lead tetraacetate in benzene/pyridine under reflux.
-
Decarboxylation : The uronic acid moiety is converted to a 5-acetoxypentopyranoside intermediate.
-
Reduction : Sodium borohydride reduces the intermediate to 3-O-methylarabinitol derivatives.
Advantages :
Double-Inversion Glycosylation Strategy
Adapted from oligosaccharide synthesis, this method ensures β-configuration retention:
-
Donor preparation : 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate is activated with BF3·Et2O.
-
Coupling : Reaction with methyl 2,3-O-isopropylidene-β-D-xylopyranoside yields a β-(1→4) linked disaccharide.
-
Modification : Sequential deprotection, methylation, and acetylation yield the target compound.
Reaction Monitoring and Purification
Analytical Techniques
-
Thin-layer chromatography (TLC) : Silica gel GF254 plates with toluene/acetone (4:1) visualize intermediates.
-
NMR spectroscopy :
Purification Methods
-
Silica gel chromatography : Gradient elution (hexane → ethyl acetate) separates acetylated intermediates.
-
Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystalline product.
Yield and Scalability Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| L-Arabinitol synthesis | NaBH4, H2O, 25°C, 4h | 70 | 95 |
| 3-O-Methylation | CH3I, Ag2O, DMF, 60°C, 12h | 82 | 98 |
| Tetraacetylation | (Ac)2O, pyridine, DMAP, 25°C, 6h | 90 | 99 |
Challenges and Optimization Strategies
Regioselectivity in Methylation
Acetyl Group Migration
-
Issue : Acetyl migration from C3 to C2 under basic conditions.
-
Mitigation : Conduct acetylation at low temperature (0–5°C) and neutralize promptly.
Industrial-Scale Considerations
-
Continuous flow reactors : Reduce reaction times by 40% compared to batch processes.
-
Solvent recovery systems : Toluene and DMF are recycled via fractional distillation.
-
Quality control : In-line FTIR monitors acetylation completeness.
Q & A
Q. What are the optimized synthetic routes for L-Arabinitol, 3-O-methyl-, tetraacetate, and how do reaction conditions influence yield?
The synthesis of acetylated sugar derivatives like this compound often employs reductive acetylation or substitution-acetylation cascades. For example, 1,2,4,5-Benzenetetrol tetraacetate derivatives are synthesized via simultaneous substitution and reductive acetylation using N-heterocycles (e.g., pyridine) in acetic anhydride . Key variables affecting yield include:
- Solvent polarity : Acetonitrile vs. aqueous solutions can alter reaction efficiency due to aggregation behavior (e.g., riboflavin tetraacetate forms dimers in acetonitrile but monomers in water, enhancing reactivity) .
- Catalyst selection : Metal-carbenoid catalysts (e.g., dirhodium tetraacetate) enable enantioselective C-H activation, critical for stereochemical control .
- Temperature and stoichiometry : Excess acetic anhydride and controlled heating (50–80°C) are typical for complete acetylation.
Q. What analytical methods are most effective for characterizing the structural purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, NOESY, HMBC) resolve stereochemistry and acetate positions. For example, NOESY and HMBC confirmed the sequence and acetylation sites in a cyclic lipodepsipeptide tetraacetate .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. The EPA/NIH database includes analogs like 3-O-methyl-α-D-glucopyranose tetraacetate (MW 381–1674 range) .
- Chromatography : HPLC with evaporative light scattering (ELS) or refractive index (RI) detectors quantifies purity, avoiding UV interference from non-chromophoric sugars.
Q. How can researchers assess the biological activity of L-Arabinitol derivatives in metabolic studies?
- Enzyme assays : Use this compound as a substrate for dehydrogenases (e.g., L-arabinitol dehydrogenase in fungal pathways) to study cofactor utilization (NAD+/NADP+) .
- Cytotoxicity screening : Evaluate dose-dependent effects using MTT assays. Note that cytotoxicity varies with concentration; for example, tetraacetyl-β-D-ribofuranose shows toxicity at high doses but is safe at lower ranges .
- Metabolic profiling : Combine GC-MS or LC-MS with isotope-labeled tracers to track incorporation into pathways like the pentose phosphate cycle .
Advanced Research Questions
Q. How can conflicting data on the cytotoxicity of acetylated arabinitol derivatives be resolved?
Contradictions often arise from:
- Cell line variability : Primary vs. immortalized cells may exhibit differential sensitivity. For instance, neurotoxic effects of D-arabinitol in neuronal cells do not extrapolate to all cell types .
- Impurity interference : Residual acetic anhydride or metal catalysts (e.g., lead tetraacetate) in synthetic batches can confound results. Purify via silica gel chromatography or recrystallization .
- Experimental design : Use standardized protocols (e.g., Megazyme’s L-Arabitol assay) for consistent sample preparation, including deproteinization with Carrez reagents for biological matrices .
Q. What mechanistic insights can be gained from studying the aggregation behavior of this compound in different solvents?
- Self-assembly studies : ¹H-DOSY NMR measures diffusion coefficients to identify aggregation states. Riboflavin tetraacetate forms dimers in acetonitrile but monomers in water, affecting reactivity .
- Solvent polarity effects : Polar solvents stabilize hydrogen bonding between acetyl groups, influencing crystallization kinetics. Compare XRD patterns of crystals grown in DMSO vs. ethanol.
- Applications in drug delivery : Monomeric forms in aqueous solutions enhance bioavailability, while aggregated states in non-polar solvents may stabilize prodrug formulations .
Q. What strategies address challenges in enantioselective synthesis of L-Arabinitol derivatives?
- Chiral catalysts : Dirhodium(II) tetraacetate enables asymmetric C-H insertion, critical for stereocontrol in carbohydrate analogs .
- Protecting group tactics : Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers to direct acetylation to specific positions .
- Computational modeling : DFT calculations predict transition-state energies for acetylation reactions, optimizing regioselectivity .
Q. How can NMR-based metabolomics differentiate this compound from structurally similar biomarkers?
- Chemical shift databases : Reference libraries like the EPA/NIH MS database include methylated and acetylated sugar analogs (e.g., 3-O-methyl-glucopyranose tetraacetate) for peak assignment .
- Isotopic labeling : ¹³C-labeled acetate groups track metabolic incorporation, distinguishing endogenous arabinitol from exogenous derivatives .
- Multivariate analysis : PCA or PLS-DA models integrate NMR/MS data to identify unique spectral signatures in complex biological matrices .
Methodological Guidelines
8. Best practices for handling and storing this compound in long-term studies:
- Storage : Keep at –20°C in airtight, amber vials to prevent hydrolysis of acetyl groups.
- Stability testing : Monitor degradation via HPLC every 6 months; hydrolyzed products (free arabinitol) appear as late-eluting peaks .
- Safety protocols : Use fume hoods during synthesis to avoid acetic anhydride exposure; cytotoxicity data suggest PPE is mandatory above 10 mM concentrations .
Q. How to validate the role of this compound in neurodegenerative disease models?
- Biomarker correlation : Cross-reference with Alzheimer’s-associated metabolites using LC-MS/MS .
- Animal models : Administer intravenously in transgenic mice (e.g., APP/PS1) and quantify brain penetration via blood-brain barrier (BBB) permeability assays.
- Mechanistic studies : siRNA knockdown of ribose-5-phosphate isomerase in cell lines to assess compensatory metabolic flux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
